1H-Benzimidazole, 1-methyl-2-(4-nitrophenyl)-
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Overview
Description
1-METHYL-2-(4-NITROPHENYL)-1,3-BENZODIAZOLE is a heterocyclic aromatic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzene ring fused to a diazole ring, with a methyl group at the 1-position and a nitrophenyl group at the 2-position. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-METHYL-2-(4-NITROPHENYL)-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate substituted aniline and benzoyl chloride.
Cyclization Reaction: The substituted aniline undergoes a cyclization reaction with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the benzodiazole ring.
Nitration: The resulting benzodiazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the phenyl ring.
Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate in the presence of a base to introduce the methyl group at the 1-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-METHYL-2-(4-NITROPHENYL)-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, at the benzene ring.
Common reagents and conditions used in these reactions include:
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Oxidation: Potassium permanganate, chromic acid.
Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted benzodiazoles.
Scientific Research Applications
1-METHYL-2-(4-NITROPHENYL)-1,3-BENZODIAZOLE has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-METHYL-2-(4-NITROPHENYL)-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and nucleic acids, leading to biological effects. The benzodiazole ring can also interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
1-METHYL-2-(4-NITROPHENYL)-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
2-(4-Nitrophenyl)-1H-indole: Similar in structure but contains an indole ring instead of a benzodiazole ring.
1-Methyl-2-phenyl-1,3-benzodiazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-(4-Aminophenyl)-1,3-benzodiazole: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
The uniqueness of 1-METHYL-2-(4-NITROPHENYL)-1,3-BENZODIAZOLE lies in its combination of a methyl group, nitrophenyl group, and benzodiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
1H-Benzimidazole derivatives, particularly those substituted at various positions, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1H-benzimidazole, 1-methyl-2-(4-nitrophenyl)- is notable for its potential therapeutic applications, including antimicrobial, anticancer, and antiproliferative properties. This article synthesizes current research findings on the biological activity of this compound, highlighting key studies and data.
Synthesis and Characterization
1H-Benzimidazole derivatives are typically synthesized through various methods including condensation reactions involving o-phenylenediamine and aldehydes or carboxylic acids. The synthesis of 1H-benzimidazole, 1-methyl-2-(4-nitrophenyl)- often involves the introduction of a nitrophenyl group at the 2-position of the benzimidazole core. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Research has demonstrated that 1H-benzimidazole, 1-methyl-2-(4-nitrophenyl)- exhibits significant antimicrobial properties. Studies have shown that benzimidazole derivatives possess activity against various bacterial strains. For instance, compounds with electron-withdrawing groups like nitro groups tend to show enhanced antibacterial activity compared to those with electron-donating groups .
Microorganism | MIC (µg/mL) | Standard Drug |
---|---|---|
Staphylococcus aureus | 4 | Amikacin |
Streptococcus faecalis | 8 | Amikacin |
Candida albicans | 64 | Ketoconazole |
Anticancer Activity
The anticancer potential of 1H-benzimidazole, 1-methyl-2-(4-nitrophenyl)- has been evaluated against various cancer cell lines. Notably, studies indicate that this compound can inhibit cell proliferation in breast cancer cell lines (MDA-MB-231) with IC50 values suggesting significant cytotoxic effects . The presence of a nitrophenyl group enhances its activity by potentially interacting with cellular targets involved in cancer progression.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 16.38 |
MDA-MB-468 | 29.39 |
Antifungal Activity
The antifungal efficacy of benzimidazole derivatives has also been highlighted in several studies. For example, compounds similar to 1H-benzimidazole, 1-methyl-2-(4-nitrophenyl)- have shown moderate activity against Candida albicans and Aspergillus niger, with MIC values indicating their potential as antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications. Electron-withdrawing groups such as nitro enhance antimicrobial and anticancer activities by improving lipophilicity and membrane penetration . Conversely, substituents at positions 1 and 2 on the benzimidazole ring can modulate the pharmacological profile.
Case Studies
Several case studies illustrate the biological efficacy of benzimidazole derivatives:
- Antimicrobial Study : A series of novel benzimidazole derivatives were synthesized and tested against clinical strains of bacteria. The study found that compounds with a nitro substituent at position 4 exhibited superior antibacterial activity compared to their unsubstituted counterparts .
- Anticancer Evaluation : A study focused on evaluating the antiproliferative effects of various substituted benzimidazoles against breast cancer cells demonstrated that 1H-benzimidazole, 1-methyl-2-(4-nitrophenyl)- showed promising results with low IC50 values, indicating its potential as a lead compound for further development .
- Antifungal Activity Assessment : Research assessing the antifungal properties of benzimidazole derivatives found that certain compounds exhibited potent activity against pathogenic fungi, making them candidates for therapeutic applications in treating fungal infections .
Properties
CAS No. |
3718-03-4 |
---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-methyl-2-(4-nitrophenyl)benzimidazole |
InChI |
InChI=1S/C14H11N3O2/c1-16-13-5-3-2-4-12(13)15-14(16)10-6-8-11(9-7-10)17(18)19/h2-9H,1H3 |
InChI Key |
FIRXFJFJHQIIRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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